

What is Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Cat. No.: B1321581

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate**

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate**, a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical science, this document elucidates the compound's core properties, synthesis, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.

Strategic Importance in Synthesis

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules, including DNA and RNA bases like cytosine, thymine, and uracil. **Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate** (ECMPC) emerges as a highly valuable and versatile intermediate due to its specific arrangement of functional groups. The presence of a reactive chlorine atom at the C2 position, an electron-withdrawing ester group at C5, and a methyl group at C4 provides a unique combination of reactivity and structural foundation.

This strategic arrangement allows for selective chemical modifications, making ECMPC a sought-after starting material for constructing complex molecular architectures. It is extensively used as a key intermediate in the synthesis of novel pharmaceuticals—particularly antiviral,

antibacterial, and agents targeting neurological disorders—as well as in the development of advanced herbicides and fungicides.[\[1\]](#)[\[2\]](#)

Physicochemical & Structural Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The structural attributes of ECMPC directly influence its reactivity, solubility, and handling characteristics.

Key Properties Summary

Property	Value	Source(s)
CAS Number	188781-08-0	[1] [3]
Molecular Formula	C ₈ H ₉ ClN ₂ O ₂	[1] [2] [3]
Molecular Weight	200.62 g/mol	[1] [2] [3]
IUPAC Name	ethyl 2-chloro-4-methylpyrimidine-5-carboxylate	[3]
Appearance	Off-white crystalline powder / Slightly yellow liquid	[1] [2]
Boiling Point	~302.7 °C at 760 mmHg	[2] [4]
Density	~1.265 g/cm ³	[4]
Aqueous Solubility	Limited; estimated at 0.9-4.5 mg/mL	[2]
Thermal Stability	Stable up to approximately 250°C	[2]

Structural Analysis

The molecule's reactivity is dominated by the pyrimidine ring, which is an electron-deficient aromatic system. This deficiency is amplified by the two nitrogen atoms and the electron-withdrawing carboxylate group. The key functional "handles" for synthetic chemists are:

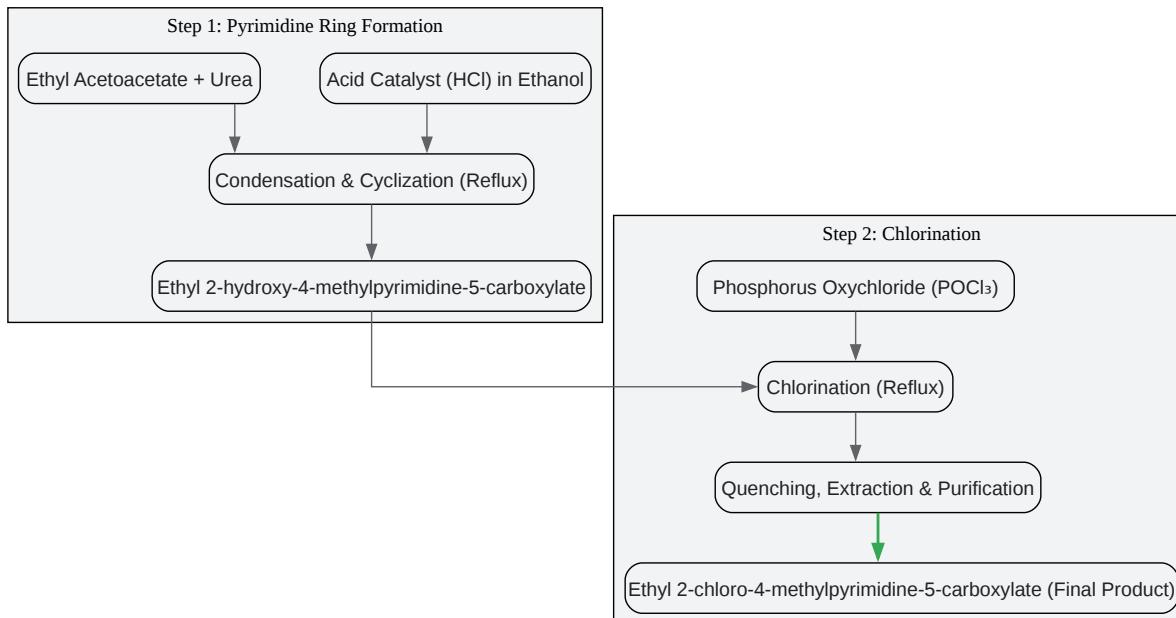
- The C2-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (S_NAr), providing the primary route for molecular elaboration.
- The C5-Ethyl Carboxylate Group: This ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into an amide, offering secondary modification pathways.^[2]
- The C4-Methyl Group: While less reactive, it can potentially undergo condensation reactions under specific conditions and influences the overall electronic profile and steric environment of the ring.

Synthesis Pathway: A Validated Protocol

The synthesis of ECMPC is typically achieved through a multi-step process starting from common laboratory reagents. The following protocol describes a robust and widely applicable method based on the condensation to form the pyrimidine ring, followed by chlorination.

Experimental Protocol: Synthesis of ECMPC

Objective: To synthesize **Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate**.


Step 1: Synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

- Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl acetoacetate and urea in ethanol.
- Condensation Reaction: Add a catalytic amount of an acid catalyst (e.g., HCl). The choice of an acid catalyst is crucial as it protonates the carbonyl oxygen of the acetoacetate, making the carbon more electrophilic and facilitating the initial condensation with urea.
- Reflux: Heat the mixture to reflux for several hours. The cyclization and dehydration process forms the stable pyrimidine ring.
- Isolation: Cool the reaction mixture. The product, ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Chlorination to Yield **Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate**

- Reaction Setup: In a fume hood, suspend the dried product from Step 1 in an excess of phosphorus oxychloride (POCl_3). POCl_3 is a powerful chlorinating and dehydrating agent, ideal for converting the hydroxypyrimidine (which exists in tautomeric equilibrium with its pyrimidone form) into the desired chloropyrimidine.
- Reaction: Gently heat the mixture under reflux for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl_3 . This step is highly exothermic and must be performed with care.
- Extraction & Purification: Neutralize the aqueous solution with a base (e.g., NaHCO_3 or NaOH solution) until it is slightly alkaline. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure ECMPC.[2]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A validated two-step workflow for the synthesis of ECMPC.

Core Reactivity: The Nucleophilic Aromatic Substitution (S_nAr)

The synthetic utility of ECMPC is primarily derived from the high reactivity of the C2-chloro substituent towards nucleophiles. This reaction proceeds via a Nucleophilic Aromatic

Substitution (S_NAr) mechanism, which is characteristic of electron-deficient aromatic systems bearing a good leaving group.

Mechanism Causality

- Nucleophilic Attack: A nucleophile (e.g., an amine, $R-NH_2$) attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine atom. This is the rate-determining step.
- Formation of Meisenheimer Complex: The attack breaks the aromaticity of the pyrimidine ring and forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, delocalizing over the electronegative nitrogen atoms and the electron-withdrawing ester group. This stabilization is critical for the feasibility of the reaction.
- Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is an excellent leaving group. This step is typically fast.

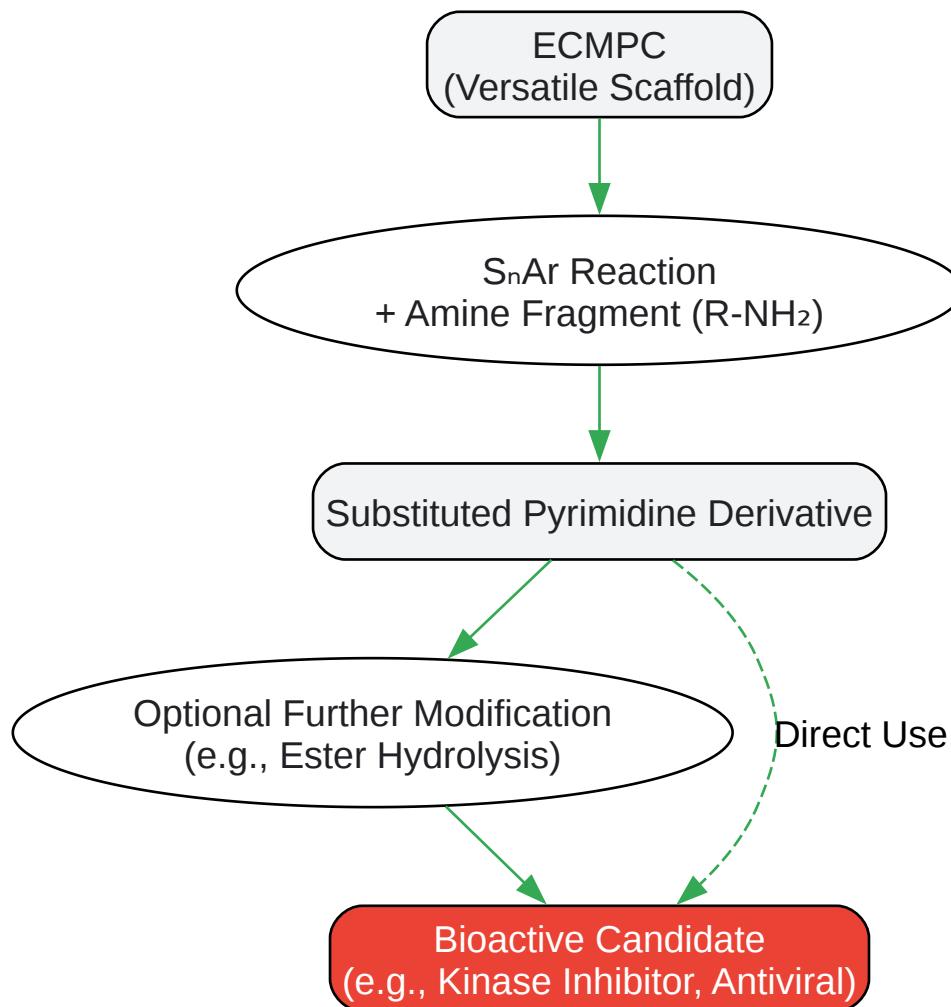
S_NAr Reaction Pathway Diagram

Caption: The general mechanism for S_NAr reactions at the C2 position of ECMPC.

Protocol: Nucleophilic Substitution with an Amine

Objective: To synthesize an Ethyl 2-amino-4-methylpyrimidine-5-carboxylate derivative.

- Setup: Dissolve **Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate** (1 equivalent) in a suitable polar aprotic solvent like DMF or acetonitrile.
- Addition of Reagents: Add the desired primary or secondary amine (1.1-1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K_2CO_3) (2-3 equivalents). The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
- Reaction: Heat the mixture, typically between 60-100 °C, and monitor by TLC.
- Work-up: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.


- Purification: Purify the final product via column chromatography or recrystallization.

Applications in Drug Discovery

ECMPC is not just a laboratory curiosity; it is a validated precursor for molecules with significant biological activity. Its derivatives are explored across multiple therapeutic areas.

From Building Block to Bioactive Compound

The logical flow from ECMPC to a potential drug candidate involves using the S_nAr reaction to introduce a carefully selected amine-containing fragment. This fragment is often a pharmacophore known to interact with a specific biological target.

[Click to download full resolution via product page](#)

Caption: Logical workflow from ECMPC to a potential drug candidate.

The pyrimidine core is a known "privileged scaffold," appearing in numerous FDA-approved drugs. For instance, a related compound, Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, is a crucial intermediate in the synthesis of Avanafil, a PDE-5 inhibitor used to treat erectile dysfunction.[\[5\]](#)[\[6\]](#) This highlights the industrial relevance of this class of compounds. Research has demonstrated that derivatives of ECMPC show promise as antimicrobial and antiviral agents, underscoring its importance in developing new treatments for infectious diseases.[\[2\]](#)

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of ECMPC is paramount to ensure laboratory safety.

GHS Hazard Information

Hazard Code	Description	Class
H302 / H312 / H332	Harmful if swallowed, in contact with skin, or if inhaled	Acute Toxicity (Cat. 4)
H315	Causes skin irritation	Skin Irritation (Cat. 2)
H319	Causes serious eye irritation	Eye Irritation (Cat. 2A)
H335	May cause respiratory irritation	STOT SE (Cat. 3)

(Source: Aggregated GHS information)[\[3\]](#)

Handling & Storage Recommendations

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
- Ventilation: Handle exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[\[7\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration at 0-8°C is recommended.[\[1\]](#)
- First Aid:

- Skin Contact: Wash off immediately with soap and plenty of water.[8]
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][8]
- Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8]
- Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Buy Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | 188781-08-0 [smolecule.com]
- 3. Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | C8H9ClN2O2 | CID 21220624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ko.wanhongrunpharm.com [ko.wanhongrunpharm.com]
- 5. csnvchem.com [csnvchem.com]
- 6. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98% CAS: 5909-24-0 - Manufacturer and Supplier | New Venture [nvchem.net]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.cn [capotchem.cn]
- To cite this document: BenchChem. [What is Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate?]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1321581#what-is-ethyl-2-chloro-4-methylpyrimidine-5-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com